REACTION_CXSMILES
|
O.Cl.[NH:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1.Cl[CH2:11][C:12]#[N:13].C(N(C(C)C)CC)(C)C>O1CCCC1>[O:9]=[C:6]1[CH2:7][CH2:8][N:3]([CH2:11][C:12]#[N:13])[CH2:4][CH2:5]1 |f:0.1.2|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
O.Cl.N1CCC(CC1)=O
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Name
|
|
Quantity
|
57 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was refluxed for 10 hours
|
Duration
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10 h
|
Type
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CUSTOM
|
Details
|
After the reaction
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Type
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FILTRATION
|
Details
|
an insoluble matter was filtered off
|
Type
|
ADDITION
|
Details
|
The filtrate was added with saturated aqueous sodium hydrogencarbonate solution
|
Type
|
EXTRACTION
|
Details
|
extracted with a mixture of ethyl acetate and methanol (10:1)
|
Type
|
CUSTOM
|
Details
|
The extract was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give brown crystals
|
Type
|
WASH
|
Details
|
The crystals were washed with a mixture of ethyl acetate and n-heptane
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCN(CC1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |